molecular formula C11H15IN2O2 B2844615 ethyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate CAS No. 1856098-85-5

ethyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate

Cat. No. B2844615
CAS RN: 1856098-85-5
M. Wt: 334.157
InChI Key: JDGZEOBSVCIAHL-UHFFFAOYSA-N
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Description

Ethyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C11H15IN2O2 . It has an average mass of 334.154 Da and a monoisotopic mass of 334.017822 Da . This compound is related to 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid , which is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted at the 1-position with a cyclopentyl group, at the 4-position with an iodine atom, and at the 3-position with a carboxylate ester group .

Future Directions

The future directions for research on ethyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate could include further exploration of its synthesis methods, chemical reactions, and potential applications in various fields. Given the wide range of applications of pyrazole derivatives , this compound could have potential uses in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry.

properties

IUPAC Name

ethyl 1-cyclopentyl-4-iodopyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O2/c1-2-16-11(15)10-9(12)7-14(13-10)8-5-3-4-6-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGZEOBSVCIAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1I)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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